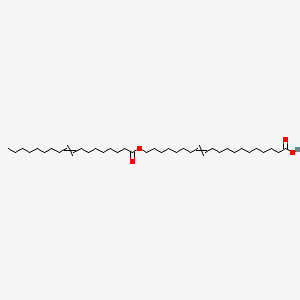

20-Octadec-9-enoyloxyicos-12-enoic acid

Description

20-Octadec-9-enoyloxyicos-12-enoic acid is a complex fatty acid derivative characterized by a 20-carbon backbone (icosanoic acid) esterified with an 18-carbon unsaturated acyl chain (octadec-9-enoyloxy) at the 12th position. This structure combines features of both medium- and long-chain fatty acids, with conjugated double bonds influencing its physicochemical and biological properties.

Properties

Molecular Formula |

C38H70O4 |

|---|---|

Molecular Weight |

591.0 g/mol |

IUPAC Name |

20-octadec-9-enoyloxyicos-12-enoic acid |

InChI |

InChI=1S/C38H70O4/c1-2-3-4-5-6-7-8-9-13-17-20-23-26-29-32-35-38(41)42-36-33-30-27-24-21-18-15-12-10-11-14-16-19-22-25-28-31-34-37(39)40/h9,12-13,15H,2-8,10-11,14,16-36H2,1H3,(H,39,40) |

InChI Key |

MHFRMECLDNFTTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC=CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-Octadec-9-enoyloxyicos-12-enoic acid typically involves esterification reactions. One common method is the reaction between octadec-9-enoic acid and icos-12-enoic acid under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as controlled temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 20-Octadec-9-enoyloxyicos-12-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, resulting in saturated fatty acids.

Substitution: Halogenation reactions, such as the addition of bromine, can introduce halogen atoms into the molecule, forming halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Saturated fatty acids.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: 20-Octadec-9-enoyloxyicos-12-enoic acid is used as a precursor in the synthesis of biodegradable polymers and surfactants. Its unique structure allows for the formation of complex macromolecules with desirable properties.

Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential as a bioactive lipid with anti-inflammatory properties.

Medicine: The compound’s potential therapeutic applications include its use as a drug delivery agent. Its ability to form stable micelles makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.

Industry: In the industrial sector, this compound is utilized in the production of lubricants and coatings. Its long-chain structure provides excellent lubrication properties and resistance to oxidation.

Mechanism of Action

The mechanism of action of 20-Octadec-9-enoyloxyicos-12-enoic acid involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, its bioactive properties may involve modulation of inflammatory pathways through interactions with specific receptors and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Backbone Analysis

The table below compares 20-Octadec-9-enoyloxyicos-12-enoic acid with structurally related compounds from the evidence:

Physicochemical Properties

- Molecular Weight and Polarity: The ester group in this compound increases its molecular weight (~596 g/mol estimated) compared to non-esterified analogs like (9Z)-eicosenoic acid (312.5 g/mol) . The presence of unsaturated bonds reduces melting points relative to saturated counterparts.

- Reactivity: The ester linkage at C12 may confer susceptibility to enzymatic hydrolysis, unlike the ketone group in (9Z)-12-Oxooctadec-9-enoic acid, which is more stable under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.